molecular formula C13H26 B8777272 Cyclohexane, 2-butyl-1,1,3-trimethyl- CAS No. 54676-39-0

Cyclohexane, 2-butyl-1,1,3-trimethyl-

Cat. No.: B8777272
CAS No.: 54676-39-0
M. Wt: 182.35 g/mol
InChI Key: PUUCZCJOATUHNE-UHFFFAOYSA-N
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Description

2-Butyl-1,1,3-trimethylcyclohexane is a natural product found in Capsicum annuum with data available.

Properties

CAS No.

54676-39-0

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

2-butyl-1,1,3-trimethylcyclohexane

InChI

InChI=1S/C13H26/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h11-12H,5-10H2,1-4H3

InChI Key

PUUCZCJOATUHNE-UHFFFAOYSA-N

SMILES

CCCCC1C(CCCC1(C)C)C

Canonical SMILES

CCCCC1C(CCCC1(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

18 g Of the mixture of alkenes obtained by dehydration of dihydro-β-ionol as described in example 1 was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure using 0.5 g of a catalyst consisting of 5% Palladium on charcoal. Hydrogenation was stopped when the uptake of hydrogen markedly slowed down. A 1:1 mixture of 1,3,3-trimethyl-2-(but-1-yl)-cyclohex-1-ene and 1,3,3-trimethyl-2-(but-1-yl)-cyclohexane was obtained. This mixture was oxidized with tert.butyl chromate as described in example 1, yielding a mixture of the title compound and 1,3,3-trimethyl-2-(but-1-yl)-cyclohexane. The mixture was fractionated yielding 6.75 g of the title compound boiling at 90°-92° C. (4 Torr).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3,3-trimethyl-2-(but-1-yl)-cyclohex-1-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 2-butyl-1,1,3-trimethyl-
Reactant of Route 2
Cyclohexane, 2-butyl-1,1,3-trimethyl-
Reactant of Route 3
Cyclohexane, 2-butyl-1,1,3-trimethyl-
Reactant of Route 4
Cyclohexane, 2-butyl-1,1,3-trimethyl-
Reactant of Route 5
Cyclohexane, 2-butyl-1,1,3-trimethyl-
Reactant of Route 6
Cyclohexane, 2-butyl-1,1,3-trimethyl-

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